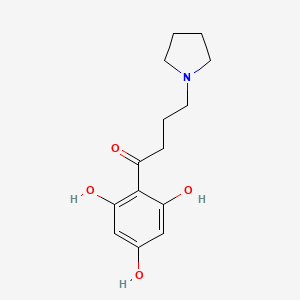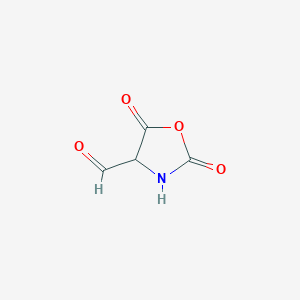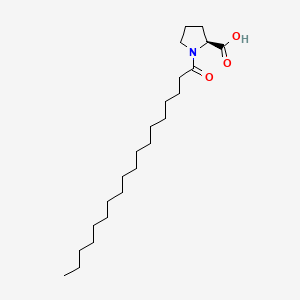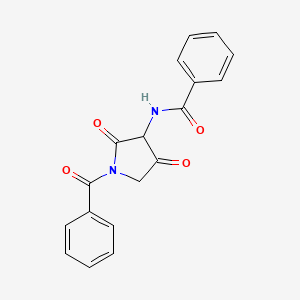
2',4',6'-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone is a chemical compound with the molecular formula C14H19NO4 It is characterized by the presence of three hydroxyl groups and a pyrrolidine ring attached to a butyrophenone backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4,6-trihydroxybenzaldehyde and pyrrolidine.
Condensation Reaction: The aldehyde group of 2,4,6-trihydroxybenzaldehyde undergoes a condensation reaction with pyrrolidine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the final product, 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted phenolic compounds.
科学的研究の応用
2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with target proteins, affecting their activity. The pyrrolidine ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2’,4’,6’-Trihydroxyacetophenone: Similar structure but lacks the pyrrolidine ring.
4-Hydroxy-4-(pyrrolidin-1-yl)butyrophenone: Similar structure but lacks the additional hydroxyl groups.
Uniqueness
2’,4’,6’-Trihydroxy-4-(pyrrolidin-1-yl)butyrophenone is unique due to the combination of three hydroxyl groups and a pyrrolidine ring. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
70585-60-3 |
|---|---|
分子式 |
C14H19NO4 |
分子量 |
265.30 g/mol |
IUPAC名 |
4-pyrrolidin-1-yl-1-(2,4,6-trihydroxyphenyl)butan-1-one |
InChI |
InChI=1S/C14H19NO4/c16-10-8-12(18)14(13(19)9-10)11(17)4-3-7-15-5-1-2-6-15/h8-9,16,18-19H,1-7H2 |
InChIキー |
BAWROKQOTBLQSB-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCCC(=O)C2=C(C=C(C=C2O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)




![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)
![4-[5-(4-Methylphenyl)-3-phenyl-1H-pyrazol-1-yl]benzene-1-sulfonamide](/img/structure/B12886515.png)


![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)

